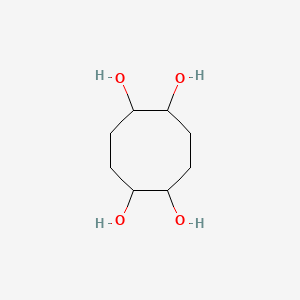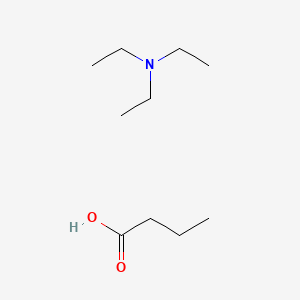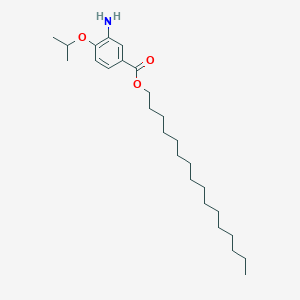
Bis(3-phenyl-L-alanine) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-phenyl-L-alanine) sulphate: is a compound that consists of two molecules of 3-phenyl-L-alanine, an amino acid derivative, linked by a sulphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-phenyl-L-alanine) sulphate typically involves the reaction of 3-phenyl-L-alanine with sulphuric acid. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the sulphate linkage. The process may involve the use of solvents such as water or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-phenyl-L-alanine) sulphate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The sulphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Bis(3-phenyl-L-alanine) sulphate is used as a chiral building block in organic synthesis. It can be employed in the synthesis of complex molecules with specific stereochemistry.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. It may also be used in the formulation of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mécanisme D'action
The mechanism of action of bis(3-phenyl-L-alanine) sulphate involves its interaction with molecular targets such as enzymes and receptors. The phenylalanine moieties can bind to active sites of enzymes, modulating their activity. The sulphate group may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
3-Phenyl-L-alanine: A single molecule of the amino acid derivative.
Bis(2-phenyl-L-alanine) sulphate: A similar compound with a different substitution pattern.
Bis(4-phenyl-L-alanine) sulphate: Another variant with a different position of the phenyl group.
Uniqueness: Bis(3-phenyl-L-alanine) sulphate is unique due to its specific substitution pattern and the presence of the sulphate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
79679-86-0 |
|---|---|
Formule moléculaire |
C18H24N2O8S |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(2S)-2-amino-3-phenylpropanoic acid;sulfuric acid |
InChI |
InChI=1S/2C9H11NO2.H2O4S/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8H,6,10H2,(H,11,12);(H2,1,2,3,4)/t2*8-;/m00./s1 |
Clé InChI |
HMAAOTWUEFTWQD-QXGOIDDHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.OS(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)


![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)

